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Executive Summary

YK11 is a synthetic, steroidal selective androgen receptor modulator (SARM) that has garnered
significant interest for its unique dual mechanism of action. Structurally derived from
dihydrotestosterone (DHT), YK11 functions as a partial agonist of the androgen receptor (AR)
and, notably, as a potent inducer of follistatin, which in turn inhibits myostatin, a key negative
regulator of muscle growth. This guide provides an in-depth technical overview of the steroidal
structure of YK11, its signaling pathways, and a summary of key experimental findings. The
information is presented to aid researchers and professionals in the fields of pharmacology and
drug development in understanding the molecular underpinnings of this compound.

Chemical Structure and Properties

YK11, with the IUPAC name (17a,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-0x0-19-
norpregna-4,20-diene-21-carboxylic acid methyl ester, possesses a distinct steroidal backbone
that sets it apart from non-steroidal SARMSs.[1] Its chemical formula is C25H3406, and its
molar mass is 430.541 g-mol—-1.[1] The structure of YK11 is derived from DHT, a potent
endogenous androgen.[1]
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A 2020 study successfully synthesized and determined the biologically active diastereomer of
YK11, designated as 2a.[2] The synthesis involved a palladium-catalyzed diastereoselective
cyclization carbonylation.[2]

Property Value Reference

(17a,20E)-17,20-[(1-

methoxyethylidene)bis(oxy)]-3-
IUPAC Name yemy Joist _y)] [1]

0x0-19-norpregna-4,20-diene-

21-carboxylic acid methyl ester

Chemical Formula C25H3406 [1]
Molar Mass 430.541 g-mol-1 [1]
Active Diastereomer 2a [2]

Mechanism of Action: A Dual Approach

YK11 exhibits a unique dual mechanism of action, functioning as both a partial androgen
receptor agonist and a myostatin inhibitor through the induction of follistatin.[1][3]

Partial Agonism of the Androgen Receptor

YK11 binds to the androgen receptor (AR), but it does not induce the typical N/C-terminal
interaction required for the full transactivation of the receptor.[1] This classifies it as a partial
agonist. This interaction is crucial for its anabolic effects on muscle and bone tissue.[4] An
ARE-luciferase reporter assay in HEK293 cells demonstrated that the active constituent of
YK11 is the 2a diastereomer.[2] The half-maximal effective concentrations (EC50) for the major
diastereomer (2a) and the diastereomeric mixture were determined to be 7.85 nM and 12.5 nM,
respectively.[5]

Myostatin Inhibition via Follistatin Induction

A key feature of YK11's anabolic activity is its ability to significantly increase the expression of
follistatin (Fst), a potent inhibitor of myostatin.[1][3] Myostatin is a protein that negatively
regulates muscle growth. By increasing follistatin levels, YK11 effectively reduces the inhibitory
effect of myostatin, leading to enhanced muscle development.[1][3]
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Signaling Pathways

The signaling cascade of YK11 involves both androgen receptor-mediated and follistatin-
mediated pathways, culminating in muscle hypertrophy.
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Caption: YK11 signaling pathway in muscle cells.

Experimental Data

In vitro studies using C2C12 myoblast cells have provided significant insights into the anabolic
effects of YK11.

Effects on Myogenic Regulatory Factors (MRFs)

Treatment of C2C12 cells with YK11 (500 nM) resulted in a more significant induction of key
myogenic regulatory factors (MRFs) compared to dihydrotestosterone (DHT) at the same
concentration.[3]
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Fold Increase in
Treatment (500 nM) mRNA Expression Reference
(vs. Control)

Myogenic
Regulatory Factor

Myf5 YK11 > DHT [3][6]
MyoD YK11 > DHT [3][6]
Myogenin YK11 > DHT [3][6]

Induction of Follistatin Expression

YK11 treatment of C2C12 cells induced the expression of follistatin (Fst), an effect not
observed with DHT treatment.[6] The YK11-mediated myogenic differentiation was reversed by
an anti-Fst antibody, highlighting the critical role of follistatin in its anabolic action.[6]

Follistatin (Fst) mRNA

Treatment (500 nM) . Reference
Expression

YK11 Significantly Induced [61[7]

DHT Not Affected [61[7]

Experimental Protocols
C2C12 Myoblast Differentiation Assay

Objective: To assess the myogenic differentiation potential of YK11.
Methodology:

e Cell Culture: Mouse C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium
(DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 humidified
atmosphere.[8]

« Differentiation Induction: To induce myogenic differentiation, the growth medium is replaced
with a differentiation medium (DMEM supplemented with 2% horse serum) containing either
YK11 (e.g., 500 nM), DHT (e.g., 500 nM), or a vehicle control (e.g., ethanol).[8]
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+ Analysis: Cells are cultured for a specified period (e.g., 2-7 days), after which they are
harvested for analysis.[8][9] Myogenic differentiation is assessed by observing myotube
formation and by measuring the expression of muscle-specific proteins like Myosin Heavy
Chain (MyHC) via Western blot.[8][9]
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Caption: Experimental workflow for C2C12 myogenic differentiation.
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Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis

Objective: To quantify the mRNA expression levels of myogenic regulatory factors and
follistatin.

Methodology:

RNA Isolation: Total RNA is isolated from treated C2C12 cells using a suitable reagent like
ISOGEN I1.[8]

o cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated
RNA using a reverse transcription kit.[8]

e RT-PCR: The qRT-PCR is performed using a SYBR Green-based master mix and specific
primer pairs for the target genes (e.g., Myf5, MyoD, myogenin, follistatin) and a
housekeeping gene (e.g., B-actin) for normalization.[8]

o Data Analysis: The relative gene expression is calculated using the comparative Ct (AACt)
method.[8]

Conclusion

YK11 presents a fascinating case study in steroidal pharmacology, demonstrating a multi-
faceted mechanism that combines partial androgen receptor agonism with a novel myostatin
inhibitory pathway mediated by follistatin. The in vitro evidence strongly supports its potent
anabolic properties, exceeding those of DHT in some aspects of myogenesis. For researchers
and drug development professionals, YK11 offers a unique molecular scaffold for the design of
novel therapeutics targeting muscle wasting diseases and other conditions where anabolic
support is beneficial. Further in vivo studies are warranted to fully elucidate its therapeutic
potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.jstage.jst.go.jp/article/bpb/36/9/36_b13-00231/_html/-char/ja
https://www.jstage.jst.go.jp/article/bpb/36/9/36_b13-00231/_html/-char/ja
https://www.jstage.jst.go.jp/article/bpb/36/9/36_b13-00231/_html/-char/ja
https://www.jstage.jst.go.jp/article/bpb/36/9/36_b13-00231/_html/-char/ja
https://www.benchchem.com/product/b3028966?utm_src=pdf-body
https://www.benchchem.com/product/b3028966?utm_src=pdf-body
https://www.benchchem.com/product/b3028966?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. researchgate.net [researchgate.net]
2. mdpi.com [mdpi.com]

3. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of
C2C12 myoblasts by follistatin expression - PubMed [pubmed.ncbi.nim.nih.gov]

4. The Muscle Regulatory Factors MyoD and Myf-5 Undergo Distinct Cell Cycle—specific
Expression in Muscle Cells - PMC [pmc.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]
6. researchgate.net [researchgate.net]
7. researchgate.net [researchgate.net]

8. Selective Androgen Receptor Modulator, YK11, Regulates Myogenic Differentiation of
C2C12 Myoblasts by Follistatin Expression [jstage.jst.go.jp]

9. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Unraveling the Steroidal Architecture of YK11: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028966#understanding-the-steroidal-structure-of-
yk11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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